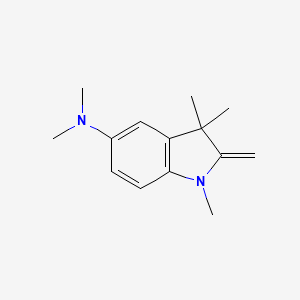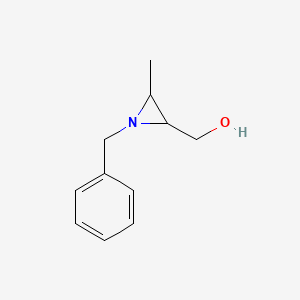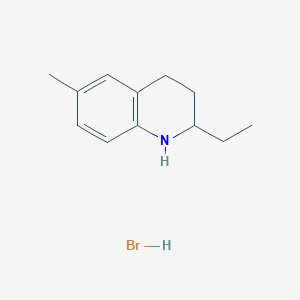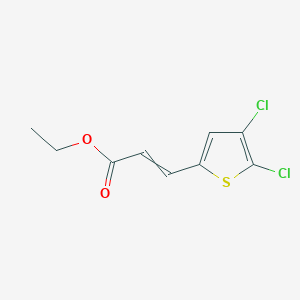
2,3-Dihydroxypropyl octadeca-9,12,15-trien-6-ynoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydroxypropyl octadeca-9,12,15-trien-6-ynoate is a complex organic compound characterized by its unique structure, which includes multiple double bonds and a triple bond within a long carbon chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl octadeca-9,12,15-trien-6-ynoate typically involves the esterification of octadeca-9,12,15-trienoic acid with 2,3-dihydroxypropyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid, under reflux conditions to ensure complete esterification. The reaction mixture is then purified using techniques like distillation or chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized enzymes as catalysts can also be explored to achieve a more environmentally friendly and sustainable production method.
化学反应分析
Types of Reactions
2,3-Dihydroxypropyl octadeca-9,12,15-trien-6-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the double and triple bonds into single bonds, leading to saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated derivatives with single bonds.
Substitution: Ethers and esters.
科学研究应用
2,3-Dihydroxypropyl octadeca-9,12,15-trien-6-ynoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems, including its interaction with enzymes and cellular membranes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antioxidant effects.
Industry: Utilized in the formulation of specialized lubricants and surfactants due to its unique structural properties.
作用机制
The mechanism of action of 2,3-Dihydroxypropyl octadeca-9,12,15-trien-6-ynoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple double and triple bonds allow it to participate in various biochemical pathways, potentially modulating cellular processes and signaling pathways. Its hydroxyl groups enable it to form hydrogen bonds with biological molecules, influencing their structure and function.
相似化合物的比较
Similar Compounds
2,3-Dihydroxypropyl 9,12-octadecadienoate: Similar in structure but lacks the triple bond.
2,3-Dihydroxypropyl 9,12,15-octadecatrienoate: Similar but with different positions of double bonds.
Glyceryl monolinoleate: Contains similar functional groups but differs in the carbon chain structure.
Uniqueness
2,3-Dihydroxypropyl octadeca-9,12,15-trien-6-ynoate is unique due to the presence of both double and triple bonds within its carbon chain, which imparts distinct chemical and physical properties
属性
CAS 编号 |
93633-56-8 |
|---|---|
分子式 |
C21H32O4 |
分子量 |
348.5 g/mol |
IUPAC 名称 |
2,3-dihydroxypropyl octadeca-9,12,15-trien-6-ynoate |
InChI |
InChI=1S/C21H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h3-4,6-7,9-10,20,22-23H,2,5,8,11,14-19H2,1H3 |
InChI 键 |
LSWRWSZVLAWUDP-UHFFFAOYSA-N |
规范 SMILES |
CCC=CCC=CCC=CCC#CCCCCC(=O)OCC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 10-[(oxan-2-yl)oxy]dec-2-enoate](/img/structure/B14352540.png)

![2-Methylidene-3-[(phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14352550.png)






![4-[(2-Chloroethoxy)methyl]-2-ethenyl-1,3-dioxolane](/img/structure/B14352600.png)


